N-(naphthalen-1-yl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a naphthalene ring, a thiazolidine ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its molecular structure and the nature of its functional groups .Scientific Research Applications
Computational and Pharmacological Potential : A study by Faheem (2018) investigated the computational and pharmacological properties of novel derivatives, including N-naphthalen-1-yl compounds. These derivatives showed moderate inhibitory effects in various assays and exhibited potential for toxicity assessment, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory actions (Faheem, 2018).
Anti-HIV Activity : Hamad et al. (2010) synthesized a series of N-naphthalene derivatives with significant inhibitory activity against HIV in MT-4 cells, suggesting their potential as antiviral agents (Hamad et al., 2010).
Anti-Parkinson’s Activity : Gomathy et al. (2012) synthesized novel N-naphthalen-1-yl derivatives and studied their anti-Parkinson's activity. These compounds showed potent free radical scavenging activity, with one derivative exhibiting maximum anti-Parkinson's activity in a rat model (Gomathy et al., 2012).
Anticancer Evaluation : Salahuddin et al. (2014) synthesized N-naphthalen-1-ylmethyl derivatives and evaluated them for their in vitro anticancer activity. One compound was notably active on breast cancer cell lines (Salahuddin et al., 2014).
Antihyperglycemic Activity : Zask et al. (1990) evaluated a series of N-naphthalene derivatives for antihyperglycemic activity, finding them effective in an insulin-resistant, diabetic mouse model (Zask et al., 1990).
Analytical Applications : Carretero et al. (2004) applied micellar electrokinetic capillary chromatography for analyzing compounds including naphthalene acetamide, demonstrating the method's effectiveness in pesticide analysis (Carretero et al., 2004).
Anti-Inflammatory Agents : Thabet et al. (2011) synthesized N-naphthalene derivatives with potential anti-inflammatory properties, demonstrating their analgesic and anti-inflammatory effectiveness in animal studies (Thabet et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S3/c23-18(21-16-9-3-6-13-5-1-2-8-15(13)16)12-22-19(24)17(27-20(22)25)11-14-7-4-10-26-14/h1-11H,12H2,(H,21,23)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSZSXIVWIHGML-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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